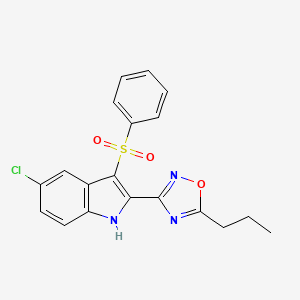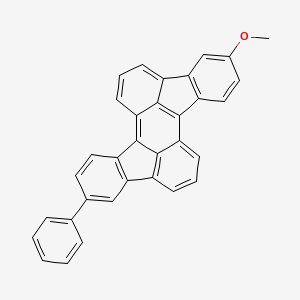
5-Methoxy-12-phenylrubicene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-12-phenylrubicene: is an organic compound characterized by its unique structure, which includes a methoxy group and a phenyl group attached to a rubicene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-12-phenylrubicene typically involves multiple steps, starting with the preparation of the rubicene core. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxy-12-phenylrubicene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenyl group can be reduced under specific conditions to form a cyclohexyl derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted rubicene derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methoxy-12-phenylrubicene is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used as a probe to study the interactions between organic molecules and biological macromolecules.
Industry: In the industrial sector, this compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 5-Methoxy-12-phenylrubicene involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparaison Avec Des Composés Similaires
5-Methoxy-12-phenylrubicene: Unique due to the presence of both methoxy and phenyl groups.
5-Methoxy-12-methylrubicene: Similar structure but with a methyl group instead of a phenyl group.
12-Phenylrubicene: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: this compound stands out due to its dual functional groups, which provide a combination of electronic and steric effects. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
922185-03-3 |
|---|---|
Formule moléculaire |
C33H20O |
Poids moléculaire |
432.5 g/mol |
Nom IUPAC |
5-methoxy-12-phenylrubicene |
InChI |
InChI=1S/C33H20O/c1-34-21-14-16-25-29(18-21)23-10-6-12-27-31(23)33(25)26-11-5-9-22-28-17-20(19-7-3-2-4-8-19)13-15-24(28)32(27)30(22)26/h2-18H,1H3 |
Clé InChI |
HGDLRPAUHWUVLF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C4C2=CC=CC4=C5C6=C(C=C(C=C6)C7=CC=CC=C7)C8=C5C3=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



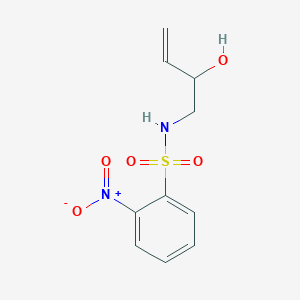
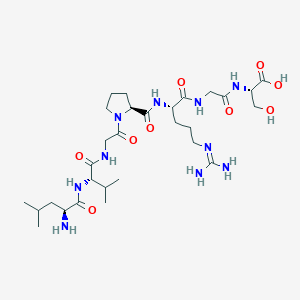
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate](/img/structure/B15171305.png)
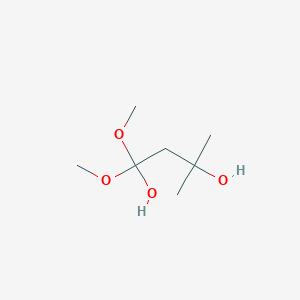
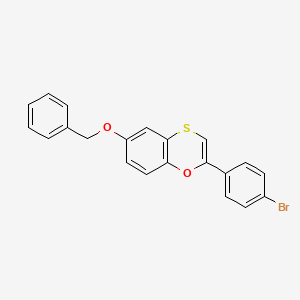
![5-(4-chlorophenyl)-3-(3,5-dichloro-2-hydroxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171329.png)
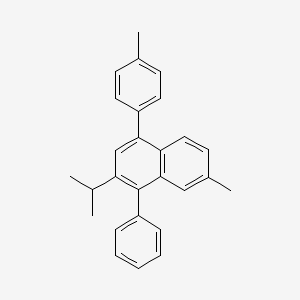
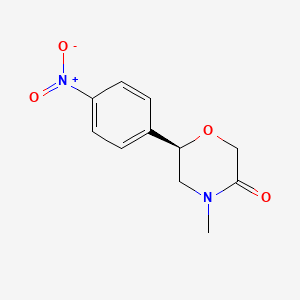
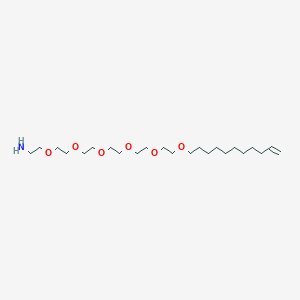
![3-Benzamido-N-[2,4-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B15171349.png)
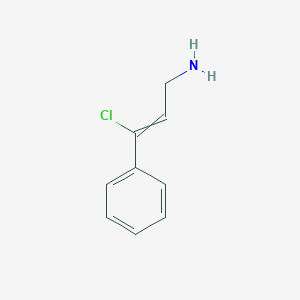
![6-Bromo-3-[(4-chlorophenyl)methyl]-N,N-dimethylquinolin-2-amine](/img/structure/B15171364.png)
